2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416237-49-3
VCID: VC7065589
InChI: InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H
SMILES: CC1=C(N=C(N1)C2CC2)C(=O)O.Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

CAS No.: 2416237-49-3

Cat. No.: VC7065589

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride - 2416237-49-3

Specification

CAS No. 2416237-49-3
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
IUPAC Name 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H
Standard InChI Key ZYCKZSMTOGSYAA-UHFFFAOYSA-N
SMILES CC1=C(N=C(N1)C2CC2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride is C₉H₁₁ClN₂O₂, derived from the parent carboxylic acid (C₉H₁₀N₂O₂) and hydrochloric acid (HCl). Key structural features include:

  • A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.

  • A cyclopropyl group (-C₃H₅) attached at position 2 of the imidazole ring.

  • A methyl group (-CH₃) at position 5.

  • A carboxylic acid (-COOH) moiety at position 4, neutralized by hydrochloric acid to form the hydrochloride salt.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂O₂
SMILESC1CC1C2=NC(=C(N2)C(=O)O)C.Cl
InChIKeyBCXIWDIIDZVWJO-UHFFFAOYSA-N
CAS Registry Number82616-95-3

The cyclopropyl group introduces steric strain, potentially enhancing reactivity in synthetic applications . The methyl substituent at position 5 may influence electronic distribution within the imidazole ring, altering solubility and stability .

Synthesis and Production

While no direct synthesis route for this compound is documented in public literature, analogous methods for related imidazole carboxylates provide insights. A patent (US8058440B2) outlines a multi-step process for synthesizing tetrahydrothiazolo-pyridine carboxylic acids, which shares similarities with imidazole carboxylate synthesis :

  • Lithiation and Carbonation:

    • A precursor (e.g., 5-methylimidazole) undergoes lithiation using n-butyllithium at low temperatures (-78°C to 0°C).

    • Reaction with carbon dioxide gas forms the carboxylate intermediate .

  • Acidification:

    • The carboxylate is treated with hydrochloric acid to yield the hydrochloride salt .

  • Purification:

    • Crystallization from alcoholic solvents (e.g., ethanol) isolates the final product .

This method’s efficiency hinges on controlling reaction temperatures and stoichiometric ratios to minimize byproducts.

Physicochemical Properties

Data for the exact compound remains limited, but properties can be inferred from structurally related molecules:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to the ionic hydrochloride group .

  • Melting Point: Estimated >200°C based on similar imidazole carboxylates .

  • Stability: Hydrochloride salts generally exhibit improved stability over free bases, though sensitivity to moisture may persist .

Hazard ClassCategoryPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves/clothing
Eye IrritationCategory 2AUse eye protection
Respiratory IrritationCategory 3Avoid inhalation

Handling requires ventilation, personal protective equipment (PPE), and adherence to protocols for irritant substances .

SupplierLocationSpecialization
Macau Business Trade Co.,LtdChinaPharmaceutical intermediates
MAC CHEM CORPORATIONIndiaBulk chemicals, nutraceuticals
Shanghai Chiral ChemistryChinaChiral ligands, custom synthesis
Citiwell CorporationChinaHigh-purity chemicals

These suppliers cater to research and industrial sectors, indicating the compound’s role in niche applications .

Research Gaps and Future Directions

Current data on this compound is fragmented, emphasizing the need for:

  • Detailed pharmacokinetic and toxicological studies.

  • Exploration of catalytic or medicinal applications.

  • Optimization of synthetic routes for scalability.

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